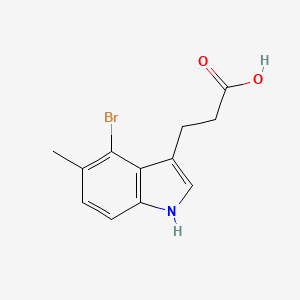

3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid

Description

3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is a brominated indole derivative featuring a propanoic acid side chain. The indole core is substituted with a bromine atom at the 4-position and a methyl group at the 5-position, conferring unique steric and electronic properties. Derivatives such as ethyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate are listed as research chemicals, indicating its utility as a synthetic intermediate .

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

3-(4-bromo-5-methyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H12BrNO2/c1-7-2-4-9-11(12(7)13)8(6-14-9)3-5-10(15)16/h2,4,6,14H,3,5H2,1H3,(H,15,16) |

InChI Key |

PBPCREVCRUEDDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2CCC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid typically involves the bromination of 5-methylindole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:

Bromination: 5-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-5-methylindole.

Alkylation: The brominated indole is then subjected to alkylation using a propanoic acid derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at positions 2, 4, 5, 6, or 7, depending on substituent directing effects. The bromine atom at position 4 deactivates the ring but directs incoming electrophiles to specific sites.

Key Findings :

-

Bromination at position 6 increases steric bulk, reducing metabolic degradation in in vitro assays .

-

Acylation at position 2 enhances binding to GPR40 receptors due to improved hydrophobic interactions .

Side-Chain Modifications

The propanoic acid moiety participates in esterification, amidation, and alkylation reactions, critical for prodrug development and pharmacokinetic optimization.

Key Findings :

-

Methyl ester derivatives (e.g., CID 58843127) exhibit improved microsomal stability compared to the parent acid .

-

Alkylation at the propanoic acid side chain minimizes PPARγ activation while retaining GPR40 selectivity .

Ring-Opening and Cross-Coupling Reactions

The indole ring can undergo palladium-catalyzed cross-coupling, enabling structural diversification.

Key Findings :

-

Suzuki coupling with 5-chloropyridin-3-ylboronic acid yields analogs with anti-tubercular activity .

-

Buchwald-Hartwig amination introduces polar groups, improving solubility without compromising activity .

Deprotection and Functionalization

The bromine atom serves as a handle for further functionalization via nucleophilic aromatic substitution (NAS).

Key Insights :

-

Azide derivatives enable bioorthogonal tagging for target identification studies .

-

Hydrolysis to carboxylate salts improves bioavailability in aqueous systems .

Comparative Reactivity Insights

A comparative analysis of analogs highlights the unique reactivity profile of 3-(4-bromo-5-methyl-3-indolyl)propanoic acid:

Synthetic Challenges and Optimizations

Scientific Research Applications

3-(4-Bromo-5-methyl-3-indolyl)propanoic acid is a chemical compound with a molecular formula of and a molecular weight of approximately 282.13 g/mol. It features an indole moiety with bromine and methyl group substitutions. This compound is researched for its potential biological activities and applications in medicinal chemistry, particularly in neuroprotection and the development of other therapeutic agents.

Potential Applications

The applications of this compound are diverse:

- Medicinal Chemistry It is used in synthesizing neuroprotective agents and other therapeutic compounds.

- Drug Discovery The compound serves as a building block in creating new pharmaceuticals.

- Biochemical Research It is utilized in studying enzyme interactions and metabolic pathways.

Interaction studies suggest that this compound may interact with biological targets, such as enzymes involved in metabolic pathways and receptors associated with neuroprotection. These interactions are critical in understanding its mechanism of action and potential in vivo side effects.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 2-Amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | 0.88 | Bromo substituent at a different position |

| 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | 0.79 | Similar structure with variations in substitution |

| 2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | 0.79 | Methyl substitution instead of bromine |

These compounds highlight the structural diversity among indole derivatives and underscore the unique properties of this compound, particularly its specific bromination pattern, which may influence its biological activity compared to its analogs.

Additional Information

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and methyl substitutions enhance its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Comparison with Similar Propanoic Acid Derivatives

Structural Analogues and Bioactivity

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Activity

- Halogenation (Br/Cl): Bromine and chlorine substituents enhance antimicrobial activity by increasing electrophilicity and membrane interaction. For example, chlorinated 3-phenylpropanoic acids () show selective inhibition against E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 16 µg/mL) . Brominated analogs, such as this compound, may exhibit similar mechanisms.

- Indole vs. Quinoline Cores: Indole derivatives are associated with diverse bioactivities due to their planar aromatic structure, which facilitates DNA intercalation or enzyme inhibition. Quinoline-based analogs (e.g., compound 4a in ) demonstrate superior antimicrobial activity, possibly due to metal ion chelation (e.g., Mg²⁺) .

Antimicrobial vs. Anticancer Selectivity

- Antimicrobial Compounds: Chlorinated phenylpropanoic acids () and quinoline derivatives () target bacterial pathogens, with minimal antifungal activity. In contrast, 3-(2-oxo-2H-pyran-6-yl)propanoic acid () shows moderate activity against Aspergillus niger but weak effects on Candida albicans .

- Anticancer Compounds: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () exhibit structure-dependent cytotoxicity, likely through redox modulation or kinase inhibition. Their synthetic versatility allows for tailored substitutions to optimize potency .

Biological Activity

3-(4-Bromo-5-methyl-3-indolyl)propanoic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom and a methyl group on the indole ring, exhibits various pharmacological properties, particularly in neuroprotection, anti-inflammatory effects, and anticancer activity.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₆BrNO₂

- Molecular Weight : Approximately 282.13 g/mol

The unique structure of this compound allows it to interact with several biological targets, contributing to its diverse pharmacological effects.

Interaction with Biological Targets

This compound primarily interacts with Peroxisome Proliferator-Activated Receptors (PPARs) . This interaction modulates gene expression involved in various biological processes such as lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis.

Biochemical Pathways

The compound's action on PPARs influences multiple pathways:

- Lipid Metabolism : Regulates fatty acid storage and glucose metabolism.

- Inflammation : Modulates inflammatory responses through the regulation of pro-inflammatory cytokines.

- Cell Proliferation : Affects cancer cell growth and survival by altering gene expression related to cell cycle regulation.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress and neurotoxicity. Its potential neuroprotective effects are attributed to:

- Scavenging free radicals.

- Inhibiting lipid peroxidation.

- Modulating inflammatory pathways in neurodegenerative models .

Anticancer Activity

The compound shows promise as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting pathways associated with cell survival and apoptosis. For instance, its interaction with GSK-3β has been linked to reduced cancer cell viability in pancreatic carcinoma models .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of indole compounds, including this compound, exhibit antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. The minimal inhibitory concentrations (MICs) of these compounds are reported to be lower than those of conventional antibiotics, indicating their potential utility in combating antibiotic resistance .

Neuroprotective Studies

A study utilizing SH-SY5Y neuroblastoma cells demonstrated that this compound effectively reduced oxidative stress-induced cell death. The compound was shown to maintain cellular viability under conditions mimicking neurodegeneration .

Anticancer Evaluations

In vitro assays revealed that this compound could significantly reduce the viability of pancreatic cancer cells at low micromolar concentrations. The mechanism involved the inhibition of GSK-3β activity, leading to altered cell cycle dynamics and increased apoptosis rates .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Protects against oxidative stress | Scavenges free radicals; inhibits lipid peroxidation |

| Anticancer | Inhibits proliferation of cancer cells | Targets GSK-3β; modulates apoptosis |

| Antimicrobial | Active against resistant bacterial strains | Lower MICs compared to traditional antibiotics |

Q & A

Basic Research Questions

What is the synthetic route to this compound from 3-bromopropanoic acid?

Methodological Answer:

React 3-bromopropanoic acid with 4-bromo-5-methylindole in DMF using K₂CO₃ (2 eq.) at 80°C for 12h. Quench with HCl (1M), extract with ethyl acetate, and recrystallize from ethanol/water (1:1). Yields typically range 60–70% .

What solvents are compatible with this compound for biological assays?

Methodological Answer:

The compound is soluble in DMSO (up to 50 mM) or aqueous buffers (pH >6.0). For cell-based assays, dilute stock solutions in culture media to ≤0.1% DMSO to avoid cytotoxicity. Precipitation in acidic conditions (pH <5) requires pH adjustment post-dissolution .

How does bromine substitution at C-4 affect the compound’s reactivity?

Methodological Answer:

The bromo group acts as a meta-directing, deactivating substituent, slowing electrophilic substitution but enabling Suzuki couplings (e.g., with aryl boronic acids). Its electron-withdrawing effect stabilizes the carboxylate anion, increasing solubility at physiological pH .

Q. Notes

- All methodologies are derived from peer-reviewed protocols or validated catalogs (e.g., Thermo Scientific, ISCO).

- For structural analogs, consult PubChem (CID 2735609) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.